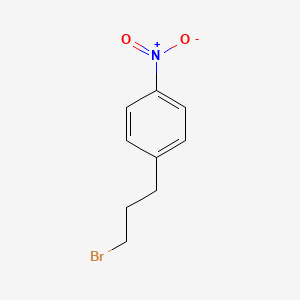

1-(3-Bromopropyl)-4-nitrobenzène

Vue d'ensemble

Description

1-(3-Bromopropyl)-4-nitrobenzene is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Bromopropyl)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromopropyl)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'agents antibactériens

“1-(3-Bromopropyl)-4-nitrobenzène” est utilisé dans la synthèse d'inhibiteurs naturels de MraY, qui servent d'agents antibactériens. Ces inhibiteurs ciblent l'enzyme translocase MraY, essentielle à la biosynthèse de la paroi cellulaire bactérienne, offrant ainsi une voie potentielle pour le développement de nouveaux antibiotiques .

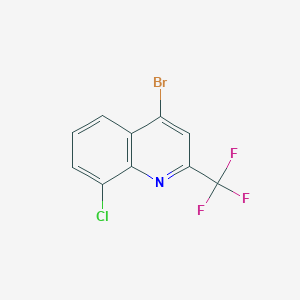

Développement d'inhibiteurs de la MAO-B

Ce composé est également essentiel dans la préparation de dérivés de quinolinone, qui agissent comme des inhibiteurs puissants et sélectifs de la monoamine oxydase B (MAO-B). Les inhibiteurs de la MAO-B sont importants dans le traitement des troubles neurologiques tels que la maladie de Parkinson en empêchant la dégradation de la dopamine .

Synthèse organométallique

En chimie organométallique, “this compound” peut être un matériau de départ pour la synthèse de divers composés organométalliques. Ces composés sont essentiels pour la catalyse et le développement de nouveaux matériaux aux propriétés électroniques et structurales uniques.

Déprotonation sélective de site

La structure de “this compound” permet une déprotonation sélective de site, qui est une étape cruciale dans la synthèse de molécules organiques complexes. Cette propriété est particulièrement utile dans la construction précise des produits pharmaceutiques et des produits agrochimiques.

Chimie des arynes

Les arynes, qui sont des intermédiaires hautement réactifs dans la synthèse organique, peuvent être générés en utilisant des dérivés de “this compound”. La chimie des arynes est essentielle à la construction de composés aromatiques polycycliques, qui ont des applications allant de l'électronique organique aux produits pharmaceutiques.

Électrosynthèse

L'électrosynthèse implique la formation de composés chimiques par des réactions électrochimiques. “Les dérivés du this compound peuvent être utilisés en électrosynthèse pour créer des matériaux aux propriétés électroniques spécifiques, qui sont précieux dans le domaine de la science des matériaux.

Mécanisme D'action

Target of Action

Brominated compounds like this are often used in organic synthesis, suggesting that its targets could be a variety of organic compounds .

Mode of Action

The mode of action of 1-(3-Bromopropyl)-4-nitrobenzene is likely to involve its interaction with other organic compounds in a chemical reaction. For instance, it might act as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Biochemical Pathways

Brominated compounds are known to participate in various chemical reactions, suggesting that they could affect a wide range of biochemical pathways .

Pharmacokinetics

It’s worth noting that brominated compounds can be absorbed and distributed in the body, metabolized, and then excreted .

Result of Action

Given its potential use in organic synthesis, it could contribute to the formation of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3-Bromopropyl)-4-nitrobenzene. For instance, the temperature, pH, and presence of other chemicals can affect its reactivity .

Propriétés

IUPAC Name |

1-(3-bromopropyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUGTTJYNYXZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440046 | |

| Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53712-77-9 | |

| Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53712-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)

![Tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate)](/img/structure/B1600314.png)

![1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B1600316.png)